molecular formula C10H10N2O2S B2381167 3-(Methylsulfonyl)-2-quinolinamine CAS No. 866019-20-7

3-(Methylsulfonyl)-2-quinolinamine

Cat. No. B2381167
CAS RN: 866019-20-7
M. Wt: 222.26
InChI Key: DJEHJEFANSBDSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(Methylsulfonyl)-2-quinolinamine” is likely a compound that contains a quinoline backbone with a methylsulfonyl group attached at the 3rd position. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . A methylsulfonyl group (CH3-SO2-) is a sulfur-containing group that is quite polar and can participate in hydrogen bonding .


Molecular Structure Analysis

The molecular structure of “3-(Methylsulfonyl)-2-quinolinamine” would likely be characterized by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The reactivity of “3-(Methylsulfonyl)-2-quinolinamine” would likely be influenced by the electron-rich quinoline ring and the electron-withdrawing methylsulfonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Methylsulfonyl)-2-quinolinamine” would depend on its molecular structure. It would likely be a solid at room temperature with a high melting point due to the presence of the aromatic ring .

Scientific Research Applications

Antibacterial Activity

3-(Methylsulfonyl)-2-quinolinamine derivatives have shown significant antibacterial activity. For instance, 2-Acetyl-3-[(methylsulfonyl)methyl]quinoxaline 1-oxide demonstrated effective in vitro activity against pathogens important in veterinary medicine, including Treponema hyodysenteriae, which causes swine dysentery. It also provided complete protection in pigs against swine dysentery in vivo over a 21-day period (Dirlam, Presslitz, & Williams, 1983).

Antileishmanial and Antitumor Activities

Studies on 8-quinolinamine derivatives, which include 3-(Methylsulfonyl)-2-quinolinamine, have revealed their potential in treating Leishmania donovani infections, a cause of leishmaniasis. A specific derivative, 4-[6-[6-methoxy-4-methyl-8-quinolinyl)amino]hexyl]-1-piperazineethanol, showed high efficacy against these infections in hamsters. Additionally, these compounds have been explored for their antitumor activities, demonstrating potential as therapeutic agents (Johnson & Werbel, 1983).

Antiarrhythmic and Antiangiogenic Properties

Certain derivatives of 3-(Methylsulfonyl)-2-quinolinamine, such as N-[4-[2-hydroxy-3-[methyl(2-quinolinylmethyl)amino] propoxy]phenyl]methanesulfonamide, have been identified as potent class III antiarrhythmic agents. These compounds have shown effectiveness in vitro and in vivo, including the ability to restore sinus rhythm from ventricular fibrillation in some instances (Butera et al., 1991). Moreover, compounds like 3-[5-[[4-(methylsulfonyl)-1-piperazinyl]methyl]-1H-indole-2-yl]quinolin-2(1H)-one have been synthesized as efficient inhibitors of KDR, a kinase involved in angiogenesis (Payack et al., 2005).

Antimalarial and Broad-Spectrum Anti-Infective Applications

The synthesis of newer classes of 8-quinolinamines, including 3-(Methylsulfonyl)-2-quinolinamine derivatives, has shown promise in treating drug-resistant parasites. These compounds demonstrated potent antimalarial activity, with some curing animal models at specific dosages. They also exhibited notable antileishmanial, antifungal, and antibacterial activities, presenting a promising structural class for broad-spectrum anti-infective agents (Jain et al., 2018).

Mechanism of Action

The mechanism of action of “3-(Methylsulfonyl)-2-quinolinamine” would depend on its intended use. For example, if it’s a drug, it would interact with biological targets in the body .

Safety and Hazards

The safety and hazards of “3-(Methylsulfonyl)-2-quinolinamine” would depend on its reactivity and biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for the study of “3-(Methylsulfonyl)-2-quinolinamine” would likely involve further exploration of its synthesis, properties, and potential applications .

properties

IUPAC Name

3-methylsulfonylquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-15(13,14)9-6-7-4-2-3-5-8(7)12-10(9)11/h2-6H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJEHJEFANSBDSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=CC=CC=C2N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylsulfonyl)-2-quinolinamine

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